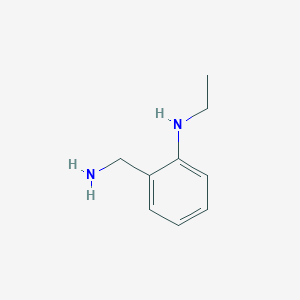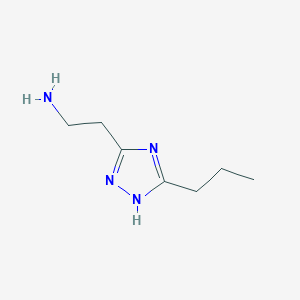
4-(Adamantan-1-yl)-2-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Adamantan-1-yl)-2-chloroaniline is an organic compound that features an adamantane moiety attached to a chloroaniline structure Adamantane is a polycyclic hydrocarbon known for its rigidity and stability, while chloroaniline is a derivative of aniline with a chlorine atom substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)-2-chloroaniline typically involves the following steps:
Formation of Adamantyl Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction. Adamantane is reacted with a suitable halogenated precursor in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Amination: The resulting adamantyl halide is then subjected to nucleophilic substitution with aniline to form the adamantyl aniline derivative.
Chlorination: The final step involves the selective chlorination of the aniline ring at the ortho position relative to the amino group. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Adamantan-1-yl)-2-chloroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: 4-(Adamantan-1-yl)aniline.
Substitution: 4-(Adamantan-1-yl)-2-hydroxyaniline.
Aplicaciones Científicas De Investigación
4-(Adamantan-1-yl)-2-chloroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential antiviral and anticancer properties.
Materials Science: The compound’s rigid structure makes it useful in the development of high-performance polymers and nanomaterials.
Biological Studies: It serves as a model compound for studying the interactions of adamantane derivatives with biological systems.
Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Adamantan-1-yl)-2-chloroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes.
Pathways Involved: The compound can affect cellular signaling pathways, leading to changes in gene expression and cellular responses. This is particularly relevant in its potential anticancer activity, where it may induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(Adamantan-1-yl)aniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloroaniline: Lacks the adamantane moiety, resulting in different physical and chemical properties.
4-(Adamantan-1-yl)-2-nitroaniline: Contains a nitro group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
4-(Adamantan-1-yl)-2-chloroaniline is unique due to the combination of the adamantane moiety and the chloroaniline structure. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C16H20ClN |
|---|---|
Peso molecular |
261.79 g/mol |
Nombre IUPAC |
4-(1-adamantyl)-2-chloroaniline |
InChI |
InChI=1S/C16H20ClN/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |
Clave InChI |
YLZWHRNKSFXZGM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


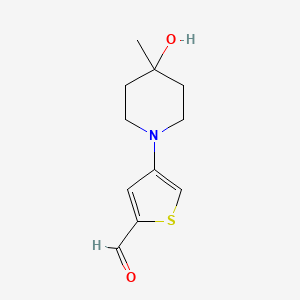
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)


![2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid](/img/structure/B13199054.png)
![(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199060.png)

![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)
![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)
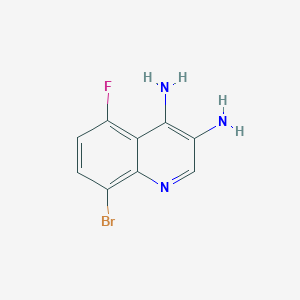
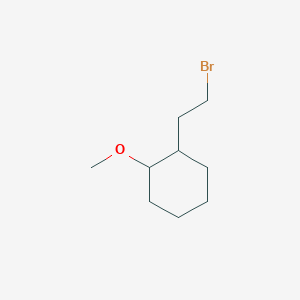
![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
